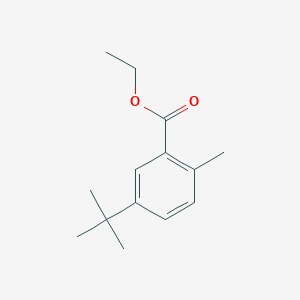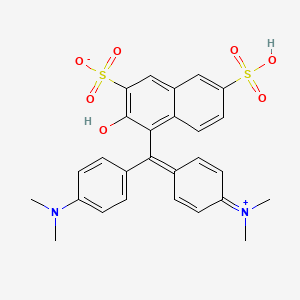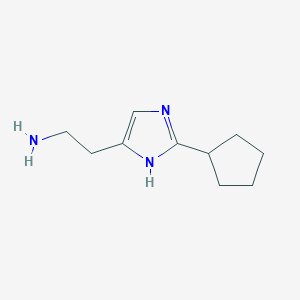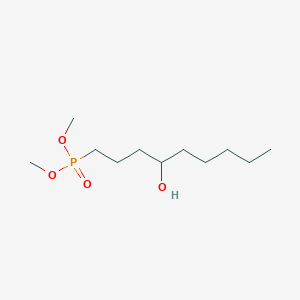
1-Dimethoxyphosphorylnonan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4S)-4-Hydroxynonyl]phosphonic acid dimethyl ester is a chemical compound characterized by the presence of a phosphonic acid ester group and a hydroxyl group on a nonyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-4-Hydroxynonyl]phosphonic acid dimethyl ester can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. Another method includes the catalytic cross-coupling reaction, which uses palladium catalysts to couple H-phosphonate diesters with aryl or vinyl halides under microwave irradiation . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as Pd(PPh3)4.
Industrial Production Methods
Industrial production of phosphonic acid esters often employs large-scale methods such as the Michaelis-Arbuzov reaction due to its efficiency and scalability. The use of microwave irradiation and palladium catalysts can also be adapted for industrial purposes, providing high yields in a short reaction time .
Chemical Reactions Analysis
Types of Reactions
[(4S)-4-Hydroxynonyl]phosphonic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acids using oxidizing agents.
Reduction: Reduction of the ester group to form phosphinic acids.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve the use of solvents like toluene or acetonitrile and catalysts such as copper or palladium .
Major Products
The major products formed from these reactions include phosphonic acids, phosphinic acids, and various substituted phosphonates, depending on the specific reaction and conditions used .
Scientific Research Applications
[(4S)-4-Hydroxynonyl]phosphonic acid dimethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of [(4S)-4-Hydroxynonyl]phosphonic acid dimethyl ester involves its interaction with molecular targets through its phosphonic acid ester group. This group can form strong coordination bonds with metal ions, making it useful in catalysis and coordination chemistry. The hydroxyl group on the nonyl chain can also participate in hydrogen bonding, enhancing its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
H-Phosphonates: Mono- and diesters of phosphonic acid, characterized by the presence of a P-H bond.
Phosphinic Acids: Compounds with a P-H bond and a P=O double bond.
Phosphoric Acids: Compounds with a P=O double bond and two hydroxyl groups.
Uniqueness
[(4S)-4-Hydroxynonyl]phosphonic acid dimethyl ester is unique due to its specific combination of a phosphonic acid ester group and a hydroxyl group on a nonyl chain. This structure provides distinct reactivity and binding properties, making it valuable in various applications, including catalysis, coordination chemistry, and material science .
Properties
Molecular Formula |
C11H25O4P |
|---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
1-dimethoxyphosphorylnonan-4-ol |
InChI |
InChI=1S/C11H25O4P/c1-4-5-6-8-11(12)9-7-10-16(13,14-2)15-3/h11-12H,4-10H2,1-3H3 |
InChI Key |
PUZISRAHUWRZCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCP(=O)(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(2S)-3-hydroxy-2-[[(1S,2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B12826592.png)
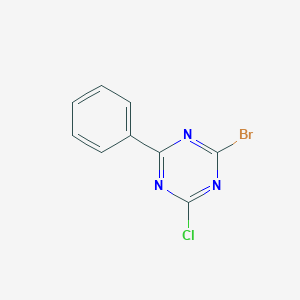
![tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12826608.png)
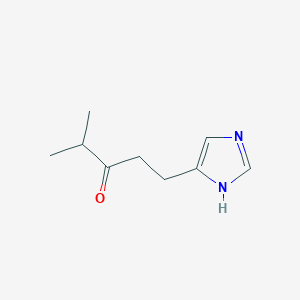
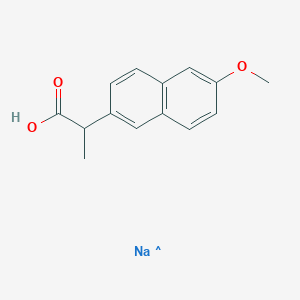

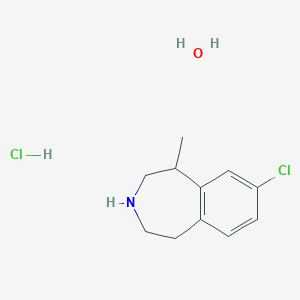
![3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B12826623.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12826625.png)
